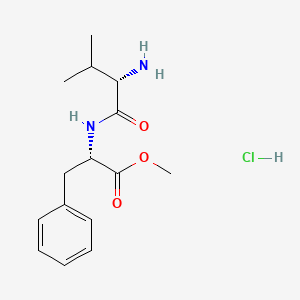

(S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride

CAS No.: 10342-47-9

Cat. No.: VC4067606

Molecular Formula: C15H23ClN2O3

Molecular Weight: 314.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10342-47-9 |

|---|---|

| Molecular Formula | C15H23ClN2O3 |

| Molecular Weight | 314.81 |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C15H22N2O3.ClH/c1-10(2)13(16)14(18)17-12(15(19)20-3)9-11-7-5-4-6-8-11;/h4-8,10,12-13H,9,16H2,1-3H3,(H,17,18);1H/t12-,13-;/m0./s1 |

| Standard InChI Key | HZLZHKJEWVIYTH-QNTKWALQSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)N.Cl |

| SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.Cl |

| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.Cl |

Introduction

Chemical Structure and Stereochemical Configuration

The molecular formula of (S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride is . The structure comprises two distinct chiral centers: the methyl ester-bearing carbon (C2) and the α-carbon of the 2-amino-3-methylbutanamido moiety (C2'). Both centers exhibit (S)-configurations, as denoted in the systematic name. The hydrochloride salt forms via protonation of the primary amine group, stabilizing the compound for storage and handling.

The phenylpropanoate backbone contributes to hydrophobic interactions in peptide chains, while the methyl ester group serves as a transient protecting group for carboxylic acids during synthesis . The stereochemical integrity of this compound is critical for its biological activity, as enantiomeric impurities can disrupt target binding in therapeutic applications.

Synthetic Pathways and Methodologies

Amide Bond Formation

The synthesis of (S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride relies on coupling a protected L-valine derivative (2-amino-3-methylbutanoic acid) with a methyl ester of phenylalanine. Dicyclohexylcarbodiimide (DCC) is a common coupling agent for amide bond formation, as demonstrated in analogous peptide syntheses . For instance, the patent US3341510A details the use of DCC to condense carbobenzoxy-protected amino acids with methyl esters .

The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane, with subsequent filtration of dicyclohexylurea byproducts . To preserve stereochemistry, optically pure starting materials are essential. The 2-amino group of valine is often protected with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group prior to coupling .

Esterification and Deprotection

Methyl esterification of the phenylpropanoic acid precursor is achieved via Fischer esterification or using methyl iodide in the presence of a base. The Boc or Cbz protecting group on the valine residue is subsequently removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) . The final hydrochloride salt forms by treating the free amine with hydrogen chloride gas in an aprotic solvent .

Purification and Characterization

Crude product purification involves recrystallization from ethanol or acetonitrile. High-performance liquid chromatography (HPLC) confirms enantiomeric excess, while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity. The molecular ion peak in mass spectrometry (MS) aligns with the theoretical mass of 338.82 g/mol (free base) and 375.27 g/mol (hydrochloride) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 375.27 g/mol | |

| CAS Number | 10342-47-9 | |

| Solubility | Soluble in DMSO, methanol | |

| Melting Point | 168–172°C (dec.) | |

| Optical Rotation () | +24.5° (c=1, H₂O) |

The hydrochloride salt exhibits high solubility in polar aprotic solvents, facilitating its use in solution-phase peptide synthesis. The decomposition temperature suggests thermal instability, necessitating storage at –20°C under inert conditions .

Applications in Peptide Synthesis

As a Building Block

This compound serves as a chiral intermediate in solid-phase peptide synthesis (SPPS). The methyl ester group is selectively hydrolyzed post-coupling to regenerate the carboxylic acid, enabling sequential elongation of peptide chains . For example, the 4-methoxybenzyl ester of benzyloxycarbonylglycine undergoes similar deprotection steps .

Industrial Availability and Specifications

Commercial suppliers offer the compound in quantities ranging from 100 mg to 1 g, with pricing scaling nonlinearly (e.g., €1,498.21 for 100 mg vs. €3,396.34 for 1 g) . Batch-specific certificates of analysis (CoA) include HPLC purity (>98%), residual solvent levels, and enantiomeric excess (>99%) .

Challenges and Future Directions

Stereochemical drift during scale-up remains a concern, necessitating stringent reaction monitoring. Future research may explore enzymatic resolution techniques or flow chemistry to improve yield and purity. Additionally, derivatization into fluorescent probes or metal-chelating agents could expand its utility in biochemical assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume